![molecular formula C15H10F4O3 B6411475 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261906-49-3](/img/structure/B6411475.png)
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% (6F-MTPB) is a phenylbenzoic acid derivative characterized by its high fluorine content. This compound has been widely studied in the scientific community due to its interesting properties and potential applications in various fields. It has been observed to have a wide range of biochemical and physiological effects and has been used in laboratory experiments to study a variety of topics.
Scientific Research Applications
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including drug development, cancer research, and the study of enzyme inhibition. It has been used to study the effects of various drugs on cancer cells and to examine the effects of enzyme inhibition on various biological processes. Additionally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used to study the effects of various hormones and neurotransmitters on the body.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound interacts with various receptor sites in the body and inhibits the activity of certain enzymes. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, including changes in hormone levels, neurotransmitter levels, and other biological processes.
Biochemical and Physiological Effects
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been observed to have a wide range of biochemical and physiological effects. It has been observed to inhibit the activity of certain enzymes, which can lead to changes in hormone levels, neurotransmitter levels, and other biological processes. Additionally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been observed to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, cost-effective, and has a wide range of biochemical and physiological effects. Additionally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time. However, it is important to note that 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not approved for human consumption and should only be used in laboratory experiments.
Future Directions
The potential future directions for 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% are numerous. It could be used to further explore the effects of enzyme inhibition on various biological processes, as well as to study the effects of various drugs on cancer cells. Additionally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% could be used to study the effects of various hormones and neurotransmitters on the body. It could also be used to develop new drugs and therapies for a variety of diseases and conditions. Finally, 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% could be used to develop new methods for synthesizing other compounds, such as other phenylbenzoic acid derivatives.
Synthesis Methods
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized through a two-step reaction that begins with the reaction of 4-methoxy-3-trifluoromethylphenol and 6-fluorobenzoic acid in the presence of a catalyst. This reaction results in the formation of 4-methoxy-3-trifluoromethylphenyl benzoate, which is then hydrolyzed to form 6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%. This synthesis method is relatively simple and cost-effective, making it an attractive option for laboratory experiments.
properties
IUPAC Name |
2-fluoro-6-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-12-6-5-8(7-10(12)15(17,18)19)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJDVNQTSGTCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692165 |
Source
|
Record name | 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261906-49-3 |
Source
|
Record name | 3-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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